(2Z)-2-[2-(3-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
The compound (2Z)-2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a hydrazinylidene moiety, and an imidazo[2,1-b][1,3]thiazol-3-one core. Its intricate arrangement of atoms and functional groups makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized with a thiazole derivative under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the compound .
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance efficiency and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The choice of raw materials, reaction conditions, and purification methods are critical factors in achieving high yields and consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
(2Z)-2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug discovery.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Uniqueness
The uniqueness of (2Z)-2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group, for example, can undergo specific reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C23H15N5O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)diazenyl]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ol |
InChI |
InChI=1S/C23H15N5O3S/c29-22-21(26-25-17-12-7-13-18(14-17)28(30)31)32-23-24-19(15-8-3-1-4-9-15)20(27(22)23)16-10-5-2-6-11-16/h1-14,29H |
InChI Key |
VFQLLOLOKRAKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(SC3=N2)N=NC4=CC(=CC=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
Origin of Product |
United States |
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